molecular formula C13H18O4 B3840991 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione CAS No. 93354-31-5

1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione

Cat. No.: B3840991
CAS No.: 93354-31-5
M. Wt: 238.28 g/mol
InChI Key: BOGWRXDLEWNHCD-UHFFFAOYSA-N
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Description

1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione is a complex organic compound characterized by its unique molecular structure. It contains a total of 37 bonds, including 19 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, 3 six-membered rings, 1 eight-membered ring, 3 ten-membered rings, and 2 aliphatic esters

Chemical Reactions Analysis

1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. In industry, it could be used in the production of specialized materials or as a catalyst in certain chemical processes .

Mechanism of Action

The mechanism of action of 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione can be compared with other similar compounds that have complex ring structures and multiple functional groups. Some similar compounds include various isochromenes and epoxides. The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1,7,7-trimethyl-2,6-dioxatricyclo[6.2.2.04,9]dodecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-12(2)8-4-5-13(3)6-7(8)9(10(14)16-12)11(15)17-13/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGWRXDLEWNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC2C(C(=O)O1)C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306279
Record name MLS003106829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93354-31-5
Record name MLS003106829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003106829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione
Reactant of Route 2
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione
Reactant of Route 3
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione
Reactant of Route 4
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione
Reactant of Route 5
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione
Reactant of Route 6
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione

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